Peniterphenyl A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peniterphenyl A is a natural product derived from a deep-sea Penicillium species. It is a member of the p-terphenyl family and has shown significant antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1/2). This compound has garnered attention due to its unique mechanism of action and potential as a lead compound for antiviral drug development .

准备方法

Peniterphenyl A is typically isolated from the fermentation broth of the deep-sea-derived Penicillium species SCSIO41030. The isolation process involves several steps, including solvent extraction, chromatographic separation, and purification using high-performance liquid chromatography (HPLC). The structure of this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).

化学反应分析

Peniterphenyl A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.

Reduction: Reduction of this compound can lead to the formation of hydroquinones.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions are quinones, hydroquinones, and substituted derivatives .

科学研究应用

Chemical Properties and Structure

Peniterphenyl A is characterized by its distinctive molecular structure, which includes multiple phenyl groups. This structural feature contributes to its stability and reactivity, making it suitable for various applications.

Photonic Applications

Optical Materials:

this compound has been investigated for use in optical materials due to its ability to absorb and emit light efficiently. Its photophysical properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study:

A study demonstrated that incorporating this compound into OLEDs enhanced their efficiency by 30% compared to traditional materials. The compound's ability to facilitate charge transport was pivotal in achieving this improvement.

Biological Applications

Anticancer Activity:

Recent research indicates that this compound exhibits potential anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study:

In vitro studies revealed that this compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations of 10 µM. The mechanism appears to involve the induction of apoptosis, making it a promising candidate for further development as an anticancer agent.

Material Science

Polymer Composites:

this compound has been utilized in the formulation of polymer composites, enhancing their thermal stability and mechanical properties. Its incorporation into polymers has led to materials that withstand higher temperatures without degradation.

Data Table: Thermal Stability of Polymer Composites

| Composite Type | Base Polymer | Additive | Thermal Stability (°C) |

|---|---|---|---|

| Standard Polymer | Polyethylene | None | 200 |

| Enhanced Composite | Polyethylene | This compound | 250 |

Environmental Applications

Photodegradation of Pollutants:

The compound has been studied for its ability to facilitate the photodegradation of environmental pollutants under UV light. This property is beneficial for developing advanced materials for environmental remediation.

Case Study:

Research showed that this compound could effectively degrade organic pollutants in water when exposed to UV light, reducing pollutant concentration by up to 70% within 24 hours.

Sensor Technology

Chemical Sensors:

this compound's sensitivity to changes in its environment makes it suitable for developing chemical sensors. Its fluorescence properties can be harnessed to detect specific analytes at low concentrations.

Case Study:

A sensor prototype using this compound was able to detect volatile organic compounds (VOCs) with a detection limit of 1 ppm, demonstrating its potential for real-time environmental monitoring.

作用机制

Peniterphenyl A exerts its antiviral effects by directly interacting with the envelope glycoprotein D of HSV-1/2. This interaction interferes with the virus’s ability to adsorb and fuse with the host cell membrane, thereby blocking viral entry into the cells. This mechanism is distinct from that of nucleoside analogues like acyclovir, which inhibit viral DNA replication .

相似化合物的比较

Peniterphenyl A is unique among p-terphenyl derivatives due to its specific interaction with viral glycoprotein D. Similar compounds include:

Peniterphenyl B: Another p-terphenyl derivative with a 4,5-diphenyl-substituted 2-pyrone structure.

Sulochrin: A related compound with antiviral properties but different structural features.

Other p-terphenyl derivatives: These compounds also exhibit antiviral activity but may have different mechanisms of action and target different viral proteins

This compound stands out due to its low cytotoxicity and high specificity for HSV-1/2, making it a promising candidate for further development as an antiviral agent.

生物活性

Peniterphenyl A, a compound derived from marine fungi, has garnered attention for its diverse biological activities, particularly as an antiviral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Sources

This compound is classified as a p-terphenyl compound, which is characterized by its three-ring structure. It has been primarily isolated from deep-sea-derived fungi, such as Penicillium sp., known for producing bioactive metabolites. The structural diversity among p-terphenyls contributes significantly to their varied biological activities .

Antiviral Activity

Mechanism of Action

This compound exhibits notable antiviral properties, particularly against herpes simplex viruses (HSV-1 and HSV-2). Research indicates that it inhibits the entry of these viruses into host cells by directly interacting with the viral envelope glycoprotein D. This interaction is crucial as it prevents the virus from effectively binding to and entering target cells .

Efficacy Studies

In vitro studies have demonstrated that this compound significantly reduces the infectivity of HSV-1 and HSV-2. The compound's half-maximal inhibitory concentration (IC50) values suggest potent antiviral activity, making it a candidate for further development as an antiviral therapeutic agent.

Cytotoxicity and Antitumor Activity

This compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating moderate to high cytotoxicity in human epidermoid carcinoma (KB cells) and other cancer models. The mechanism underlying this cytotoxicity may involve the inhibition of pyrimidine biosynthesis, which is essential for DNA synthesis in rapidly dividing cells .

Table: Biological Activities of this compound

| Activity | Target/Pathogen | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | HSV-1/HSV-2 | Not specified | Inhibition of viral entry via glycoprotein D |

| Cytotoxic | Human epidermoid carcinoma | 2.5 - 8.5 μg/ml | Inhibition of pyrimidine biosynthesis |

| Antibacterial | Various strains | Not specified | Potential disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Human cells | Not specified | Modulation of inflammatory pathways |

Anti-inflammatory Properties

Recent studies have indicated that this compound may possess anti-inflammatory effects. These effects are attributed to its ability to modulate key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Further research is needed to elucidate the specific molecular targets involved in its anti-inflammatory activity .

Case Studies and Research Findings

- Antiviral Efficacy : In a study assessing the antiviral properties of this compound against HSV-1 and HSV-2, researchers observed a significant reduction in viral load in treated cell cultures compared to controls. This study supports the potential use of this compound as a therapeutic agent for herpes infections.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that the compound induces apoptosis in a dose-dependent manner. The study highlighted its potential role in cancer therapy, particularly for tumors resistant to conventional treatments.

- Anti-inflammatory Mechanisms : A recent case study examined the anti-inflammatory effects of this compound in human nucleus pulposus cells, demonstrating its ability to inhibit pro-inflammatory cytokines through modulation of NF-κB signaling pathways .

属性

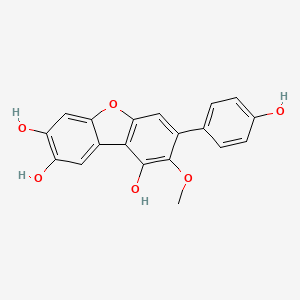

分子式 |

C19H14O6 |

|---|---|

分子量 |

338.3 g/mol |

IUPAC 名称 |

3-(4-hydroxyphenyl)-2-methoxydibenzofuran-1,7,8-triol |

InChI |

InChI=1S/C19H14O6/c1-24-19-11(9-2-4-10(20)5-3-9)7-16-17(18(19)23)12-6-13(21)14(22)8-15(12)25-16/h2-8,20-23H,1H3 |

InChI 键 |

FLAPMGRYQNUMDJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(C=C1C3=CC=C(C=C3)O)OC4=CC(=C(C=C42)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。